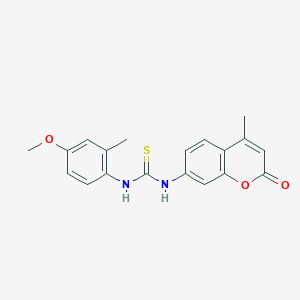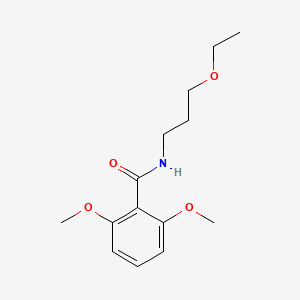![molecular formula C21H15ClN4O B4599149 6-CHLORO-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4599149.png)
6-CHLORO-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Vue d'ensemble
Description
6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinoline core structure, substituted with a chloro group and pyridinyl groups, making it a versatile molecule for research and industrial applications.
Applications De Recherche Scientifique
6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Pyridinyl Substitution: The pyridinyl groups can be introduced through nucleophilic substitution reactions, where pyridine derivatives react with the quinoline intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
6-Chloro-2-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide stands out due to its unique combination of a quinoline core with chloro and pyridinyl substitutions, which confer distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids .
Propriétés
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-5-6-19-17(9-16)18(10-20(26-19)15-4-2-8-24-13-15)21(27)25-12-14-3-1-7-23-11-14/h1-11,13H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSXHYUIQNHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4599068.png)
![N-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4599075.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4599082.png)
![4-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4599091.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4599094.png)
![N-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4599101.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B4599108.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B4599125.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4599133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4599136.png)

METHANONE](/img/structure/B4599146.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4599159.png)

